Anti-inflammatory agent 64

COX-2 inhibition 5-LOX inhibition iNOS inhibition

Anti-inflammatory agent 64 (CAS 3016401-76-3, molecular formula C20H21ClN2O3), also designated as compound 4b in the primary literature, is a synthetic cinnamoyl tethered indoline derivative developed as a structural optimization of caffeic acid phenethyl ester (CAPE). It belongs to a series of 30 synthesized derivatives in which the catechol and 5‑Cl‑indolinyl fragments were identified as critical for conferring dual antioxidant and anti-inflammatory activities.

Molecular Formula C20H21ClN2O3
Molecular Weight 372.8 g/mol
Cat. No. B12372608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 64
Molecular FormulaC20H21ClN2O3
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)Cl)CCCNC(=O)C=CC3=CC(=C(C=C3)O)O
InChIInChI=1S/C20H21ClN2O3/c21-16-4-5-17-15(13-16)8-11-23(17)10-1-9-22-20(26)7-3-14-2-6-18(24)19(25)12-14/h2-7,12-13,24-25H,1,8-11H2,(H,22,26)/b7-3+
InChIKeyDWFLUALOSACUKM-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 64 (Compound 4b) Procurement Guide: CAS 3016401-76-3, a Dual-Activity Cinnamoyl-Indoline Derivative


Anti-inflammatory agent 64 (CAS 3016401-76-3, molecular formula C20H21ClN2O3), also designated as compound 4b in the primary literature, is a synthetic cinnamoyl tethered indoline derivative developed as a structural optimization of caffeic acid phenethyl ester (CAPE) [1]. It belongs to a series of 30 synthesized derivatives in which the catechol and 5‑Cl‑indolinyl fragments were identified as critical for conferring dual antioxidant and anti-inflammatory activities [1]. Unlike traditional NSAIDs that primarily target cyclooxygenase enzymes, this compound suppresses multiple inflammatory mediators including IL‑6, TNF‑α, iNOS, and COX‑2, while concurrently upregulating the antioxidant gene HO‑1 and the enzyme SOD [1].

Why In-Class Compounds Cannot Substitute for Anti-inflammatory Agent 64 in Critical Research Applications


Anti-inflammatory agent 64 is not a generic NSAID but a specific cinnamoyl-indoline hybrid designed for dual antioxidant and anti-inflammatory activity through NF‑κB pathway modulation. The compound's distinguishing structural features—the catechol moiety and the 5‑Cl‑indolinyl fragment—are essential for its combined cytokine suppression and antioxidant gene upregulation, properties absent in typical COX inhibitors [1]. Within the series of 30 synthesized analogs, compound 4b was identified as the most potent derivative; structurally similar compounds lacking these exact substituents exhibited significantly weaker or negligible dual activities [1]. Additionally, a 2025 study of 19 novel chalcone derivatives again confirmed compound 4b as the most effective derivative across multiple biotargets (iNOS, COX‑2, 5‑LOX, PGE2, TNFα) [2]. Substituting anti-inflammatory agent 64 with a close analog from the same series would therefore compromise the multi-target inhibition profile and the in vivo edema reduction efficacy that characterize this specific compound.

Quantitative Differentiation Evidence for Anti-inflammatory Agent 64 vs. Analogs and Alternatives


Multi-Target Inhibition Potency: IC50 Values Across COX-2, 5-LOX, iNOS, PGE2, and TNFα

In a 2025 study evaluating 19 novel chalcone derivatives, compound 4b was identified as the most effective derivative across five distinct inflammatory biotargets, demonstrating low nanomolar to low micromolar IC50 values. Specifically, 4b exhibited IC50 = 1.933 μM for COX‑2, IC50 = 2.112 μM for 5‑LOX, IC50 = 114.18 nM for iNOS, IC50 = 37.13 nM for PGE2, and IC50 = 58.15 nM for TNFα in LPS‑stimulated RAW cells [1]. Among the 19 synthesized compounds (2a‑m and 4a‑f), compound 4b was the single most potent derivative as a nitric oxide release inhibitor, exhibiting a 61.7% inhibition rate [1].

COX-2 inhibition 5-LOX inhibition iNOS inhibition multi-target anti-inflammatory

COX‑2 Selectivity Over COX‑1: Reduced Ulcerogenic Potential

Compound 4b exhibited substantial selectivity for COX‑2 (IC50 = 1.933 μM) over COX‑1 (IC50 = 5.526 μM), yielding a COX‑2/COX‑1 selectivity ratio of approximately 2.86‑fold [1]. This selectivity profile correlated with minimal ulcerogenic activity in histopathological evaluation following in vivo administration [1]. In contrast, traditional non‑selective NSAIDs such as indomethacin and ibuprofen typically exhibit COX‑1 preferential or non‑selective inhibition, which is associated with gastrointestinal erosion and ulceration.

COX-2 selectivity COX-1 sparing ulcerogenicity gastrointestinal safety

Superior In Vivo Anti-Inflammatory Efficacy vs. Parent Compound CAPE

In the 2023 Liu et al. study, compound 4b and its acetate prodrug 4′b effectively attenuated paw edema more than the parent natural compound caffeic acid phenethyl ester (CAPE) in a mouse model of carrageenan‑induced paw edema [1]. A separate 2025 study independently confirmed compound 4b's in vivo efficacy, demonstrating a notable edema inhibition rate of 37.05% in the carrageenan rat paw edema test at a single dose [2]. The structural optimization from CAPE to the cinnamoyl‑indoline hybrid 4b directly resulted in measurable in vivo efficacy enhancement.

in vivo anti-inflammatory paw edema model CAPE comparison caffeic acid phenethyl ester

Dual Antioxidant and Anti-Inflammatory Activity: NF‑κB Pathway Suppression with HO‑1 Upregulation

In the 30‑compound structure‑activity relationship study, compound 4b uniquely combined suppression of IL‑6 and TNF‑α secretion with upregulation of the antioxidant gene HO‑1 expression and the antioxidant enzyme SOD level, while simultaneously inhibiting the oxidative stress marker MDA level [1]. The anti‑inflammatory mechanism was linked to suppression of NF‑κB activation associated with phosphorylation of the p65 subunit and degradation of IκBα [1]. The study explicitly identified the catechol and 5‑Cl‑indolinyl fragments as beneficial for conferring these dual activities; compounds lacking these structural elements exhibited weaker or absent dual functionality [1].

NF-κB pathway HO-1 upregulation dual activity antioxidant gene expression

In Vitro Cytoprotection Against Oxidative Stress: Quantified Protection in H2O2‑Stimulated RAW264.7 Cells

Anti‑inflammatory agent 64 (compound 4b), at a concentration of 2 μM with 4 hours of incubation, markedly protects and promotes cell proliferation in RAW264.7 cells pre‑stimulated with 0.4 mM H2O2 . This cytoprotective effect against hydrogen peroxide‑induced oxidative damage was reported consistently across multiple vendor technical datasheets referencing the primary literature . In contrast, many standard NSAIDs lack direct antioxidant cytoprotective activity and may exacerbate oxidative stress under certain experimental conditions.

cytoprotection oxidative stress H2O2 challenge cell proliferation

Favorable Drug-Likeness and Physicochemical Properties for Oral Administration Studies

In the 2025 multi‑target evaluation study, compound 4b exhibited favorable physicochemical properties and satisfactory drug‑likeness, indicating its potential as an oral anti‑inflammatory agent warranting additional structure‑activity relationship investigation and optimization [1]. While specific quantitative parameters (e.g., LogP, TPSA, Lipinski violations) are not detailed in the available excerpts, the study's conclusion explicitly positions compound 4b as possessing drug‑like characteristics suitable for oral administration research.

drug-likeness oral bioavailability ADME physicochemical properties

Recommended Research and Industrial Application Scenarios for Anti-inflammatory Agent 64


Multi‑Target Anti‑Inflammatory Screening in LPS‑Stimulated Macrophage Models

Anti‑inflammatory agent 64 is optimally deployed in LPS‑stimulated RAW264.7 macrophage assays for simultaneous evaluation of COX‑2, 5‑LOX, iNOS, PGE2, and TNFα inhibition. With IC50 values of 1.933 μM (COX‑2), 2.112 μM (5‑LOX), 114.18 nM (iNOS), 37.13 nM (PGE2), and 58.15 nM (TNFα), the compound serves as a potent multi‑target positive control or lead scaffold [1]. Its 61.7% NO release inhibition rate further supports its use in nitric oxide production assays where single‑target inhibitors may not capture the full inflammatory response [1].

In Vivo Carrageenan‑Induced Paw Edema Models for Acute Inflammation Studies

The compound has been validated in carrageenan‑induced paw edema models in both mice and rats, demonstrating edema inhibition rates of 37.05% with single‑dose administration (1‑30 mg/kg, intraperitoneal or oral gavage) [1][2]. It is suitable for acute inflammation studies requiring a compound with documented in vivo efficacy that exceeds the parent natural compound CAPE [2]. The documented minimal ulcerogenic activity supports its use in longer‑duration in vivo protocols where gastrointestinal tolerability is a consideration [1].

Oxidative Stress‑Driven Inflammation Research Requiring Dual Antioxidant and NF‑κB Pathway Modulation

Anti‑inflammatory agent 64 uniquely combines NF‑κB pathway suppression (via p65 phosphorylation inhibition and IκBα degradation blockade) with upregulation of the Nrf2‑regulated antioxidant gene HO‑1 and the antioxidant enzyme SOD [3]. This dual mechanism makes it particularly appropriate for disease models where oxidative stress and inflammation are mechanistically intertwined, including chronic inflammatory conditions, ischemia‑reperfusion injury studies, and neuroinflammation research. The compound's demonstrated cytoprotection against H2O2‑induced oxidative damage in RAW264.7 cells at 2 μM further validates its utility in oxidative stress cellular models .

COX‑2 Selective Inhibitor Benchmarking and Gastrointestinal Safety Profiling

With a COX‑2/COX‑1 selectivity ratio of approximately 2.86 (COX‑2 IC50 = 1.933 μM vs. COX‑1 IC50 = 5.526 μM), anti‑inflammatory agent 64 is suitable for comparative studies benchmarking COX‑2 selectivity against traditional NSAIDs or selective COX‑2 inhibitors [1]. The compound's minimal ulcerogenic activity in histopathological evaluation supports its use as a reference compound in gastrointestinal safety profiling studies, particularly when comparing to non‑selective NSAIDs that exhibit higher ulcerogenic potential [1].

Technical Documentation Hub

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29 linked technical documents
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